REACTION_CXSMILES
|
[Li]CCCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([Si:13]([CH3:16])([CH3:15])[CH3:14])[CH:8]=1.CN([CH:20]=[O:21])C.Cl>CCOCC.O>[CH3:14][Si:13]([CH3:16])([CH3:15])[C:9]1[CH:8]=[C:7]([CH:12]=[CH:11][CH:10]=1)[CH:20]=[O:21]
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Name
|
|
Quantity
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16.36 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
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Smiles
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BrC1=CC(=CC=C1)[Si](C)(C)C
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Name
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|
Quantity
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40 mL
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Type
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solvent
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Smiles
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CCOCC
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
After stirring for 3 h at ambient temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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prepared
|
Type
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TEMPERATURE
|
Details
|
maintained under a nitrogen atmosphere
|
Type
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TEMPERATURE
|
Details
|
maintained at ambient temperature for 90 min
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Duration
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90 min
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Type
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ADDITION
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Details
|
are subsequently introduced into the reaction mixture
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Type
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EXTRACTION
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Details
|
The product is extracted with 3×50 ml of CH2Cl2
|
Type
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WASH
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Details
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The combined organic phases are washed with 100 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The reaction crude
|
Type
|
CUSTOM
|
Details
|
is purified by flash chromatography on a silica gel column, elution
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C=1C=C(C=O)C=CC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.82 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |